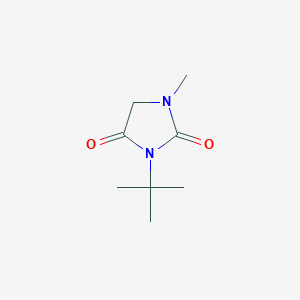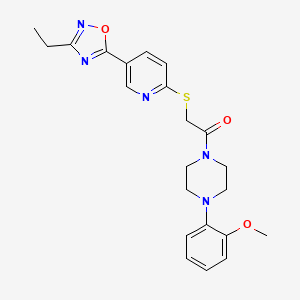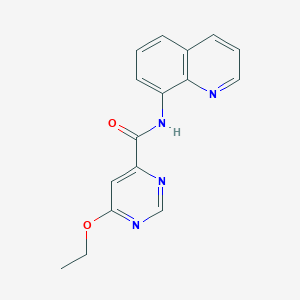
3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methyl, phenyl, and phenylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated ketones in the presence of sulfur-containing reagents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The phenyl and phenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: A related compound with similar structural features but lacking the phenylthio group.
1-(4-methoxyphenyl)-3-methyl-5-pyrazolone: Another derivative with a methoxy group instead of the phenylthio group.
1-(2-naphthyl)-3-methyl-5-pyrazolone: Contains a naphthyl group, offering different steric and electronic properties.
Uniqueness
3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
5-methyl-3-phenyl-4-phenylsulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-16(19-14-10-6-3-7-11-14)15(18-17-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCASZSIXUCEYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2429195.png)








![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)


